molecular formula C18H19N5O4 B3008402 2-[6-(3,4-Dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid CAS No. 878736-47-1

2-[6-(3,4-Dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid

Cat. No. B3008402
CAS RN: 878736-47-1
M. Wt: 369.381
InChI Key: XMBLQZZURYLKIJ-UHFFFAOYSA-N
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Description

2-[6-(3,4-Dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid is a useful research compound. Its molecular formula is C18H19N5O4 and its molecular weight is 369.381. The purity is usually 95%.
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Scientific Research Applications

  • Anion Hosting Properties : Imidazole containing bisphenols, similar in structure to the compound , have been explored for their ability to host anions. These compounds and their salts with various acids demonstrate complex crystal packing and extensive hydrogen bonded structures, indicating potential applications in anion recognition and sensor technologies (Nath & Baruah, 2012).

  • Luminescence Sensing : Imidazole derivatives have been used to create lanthanide(III)-organic frameworks. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, suggesting their application in luminescence sensing technologies (Shi et al., 2015).

  • Green Organocatalysis : Imidazol-1-yl-acetic acid has been identified as an efficient and recyclable organocatalyst for the synthesis of certain compounds. Its water solubility and ease of separation from products highlight its potential in green chemistry applications (Nazari et al., 2014).

  • Formation of Complexes with Metals : Research into the formation of complexes between certain metals and ligands, including imidazole derivatives, has been conducted. This study provides insights relevant to the field of coordination chemistry, potentially guiding the development of new materials and catalysts (Tekade et al., 2018).

properties

IUPAC Name

2-[6-(3,4-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-10-4-5-12(8-11(10)2)21-6-7-22-14-15(19-17(21)22)20(3)18(27)23(16(14)26)9-13(24)25/h4-5,8H,6-7,9H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBLQZZURYLKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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